Dodecyl methyl sulfoxide

Beschreibung

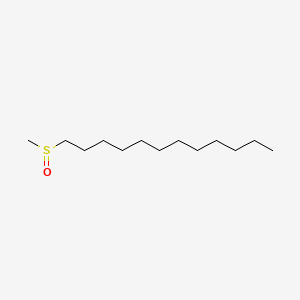

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylsulfinyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPDBKNETSCHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952994 | |

| Record name | 1-(Methanesulfinyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3079-30-9 | |

| Record name | Dodecyl methyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3079-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulphinyl)dodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003079309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methanesulfinyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulphinyl)dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Dodecyl methyl sulfoxide from dodecyl methyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dodecyl methyl sulfoxide (B87167) from its precursor, dodecyl methyl sulfide (B99878). The selective oxidation of sulfides to sulfoxides is a critical transformation in organic chemistry, with the resulting sulfoxides serving as key intermediates in the synthesis of various biologically active molecules and as reagents in important reactions such as the Swern and Corey-Kim oxidations.[1][2][3] Dodecyl methyl sulfoxide, in particular, has been investigated as an odorless alternative to dimethyl sulfoxide (DMSO) in these oxidation reactions, enhancing laboratory safety and aligning with green chemistry principles.[3]

This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Synthetic Methodologies for Sulfide Oxidation

The conversion of dodecyl methyl sulfide to this compound is an oxidation reaction. The primary challenge lies in achieving high selectivity for the sulfoxide without over-oxidation to the corresponding sulfone.[1][4] Several methods have been developed for the selective oxidation of sulfides, many of which are applicable to the synthesis of this compound.

A common and environmentally benign approach utilizes hydrogen peroxide as the oxidant.[1][2] This method can be performed under transition-metal-free conditions, often in a solvent like glacial acetic acid, or with the use of catalysts to enhance reaction rates and selectivity.[1][5] Other effective oxidizing agents include sodium periodate (B1199274) and reagents for electrochemical oxidation.[6][7]

The general chemical transformation is depicted in the workflow below:

Comparative Data of Oxidation Methods

The selection of an appropriate synthetic method depends on factors such as desired yield, purity, reaction time, cost, and environmental impact. The following table summarizes quantitative data for various sulfide oxidation methods applicable to the synthesis of this compound.

| Oxidant System | Catalyst/Solvent | Substrate Scope | Typical Yield (%) | Key Advantages |

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Various sulfides | 90-99 | Green oxidant, simple procedure, high yields.[1] |

| Hydrogen Peroxide (30%) | p-Toluenesulfonic acid (p-TsOH) | Aromatic and aliphatic sulfides | Good to excellent | Metal-free, mild conditions, cost-effective.[2] |

| Sodium Periodate | Not specified | Dodecyl methyl sulfide | Not specified | Mentioned for specific synthesis of the target molecule.[6] |

| Electrochemical Oxidation | NaCl (electrolyte/mediator) in Acetone/Water | Various sulfides | Good to excellent | Metal-free, environmentally friendly, scalable.[7] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Oxidation using Hydrogen Peroxide in Glacial Acetic Acid

This protocol is adapted from a general method for the highly selective oxidation of sulfides.[1]

Materials:

-

Dodecyl methyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (B78521) (4 M aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve dodecyl methyl sulfide (2 mmol) in glacial acetic acid (2 mL).

-

Slowly add hydrogen peroxide (8 mmol, 30%) to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Protocol 2: Oxidation using Hydrogen Peroxide with a p-TsOH Catalyst

This protocol is based on a solvent-free approach for the chemoselective oxidation of sulfides.[2]

Materials:

-

Dodecyl methyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

p-Toluenesulfonic acid (p-TsOH)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flask containing dodecyl methyl sulfide (1 mmol), add a catalytic amount of p-TsOH (e.g., 0.07 mmol).

-

Add hydrogen peroxide (2.4 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction's completion by TLC.

-

Upon completion, the product can be isolated through an appropriate workup procedure, such as extraction and subsequent removal of the solvent.

Protocol 3: Synthesis using Sodium Periodate

While a detailed protocol is not provided in the search results, the synthesis of this compound via oxidation with sodium periodate is noted.[6][8] A general procedure would involve the reaction of dodecyl methyl sulfide with sodium periodate in a suitable solvent system, such as aqueous methanol, followed by workup and purification.

The logical relationship for selecting an appropriate synthetic protocol can be visualized as follows:

References

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me) [organic-chemistry.org]

- 4. Sulfoxide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound | 3079-30-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of Dodecyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl methyl sulfoxide (B87167) (DMSO-d12) is a long-chain alkyl sulfoxide that has garnered interest in various scientific fields, including pharmaceuticals and material science. Its amphiphilic nature, stemming from a polar sulfoxide head group and a long hydrophobic dodecyl chain, imparts surfactant-like properties, making it a candidate for applications in drug delivery, formulation, and as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of Dodecyl methyl sulfoxide, supported by experimental protocols and data presented for clarity and comparative analysis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various systems and for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈OS | --INVALID-LINK-- |

| Molecular Weight | 232.43 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 59-63 °C (lit.) | --INVALID-LINK-- |

| Boiling Point | 356.1 ± 11.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 0.920 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Data not available | |

| Critical Micelle Concentration (CMC) | Data not available |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of this compound. Below are generalized protocols for key experiments, which can be adapted for this specific compound.

Synthesis of this compound

This compound can be synthesized via the oxidation of its corresponding sulfide (B99878), dodecyl methyl sulfide. A common and effective method is oxidation using sodium periodate (B1199274).

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

-

Dissolution: Dissolve dodecyl methyl sulfide in a suitable solvent system, such as a mixture of methanol and water.

-

Oxidation: Add a stoichiometric amount of sodium periodate to the solution. The reaction is typically stirred at room temperature for a specified period.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is quenched, and the product is extracted using an appropriate organic solvent.

-

Purification: The crude product is then purified, for example, by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, marking the concentration at which micelles begin to form. For a nonionic surfactant like this compound, the surface tension method is a highly suitable technique for CMC determination.[1]

Experimental Workflow for CMC Determination by Surface Tension Method:

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range expected to include the CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer). Ensure temperature control throughout the measurements.

-

Data Plotting: Plot the measured surface tension values as a function of the logarithm of the this compound concentration.

-

CMC Determination: The resulting plot will typically show two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.[1]

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural similarity to Dimethyl Sulfoxide (DMSO), a well-known penetration enhancer and solvent in pharmaceutical formulations, suggests potential utility in this area.[2] The long dodecyl chain may also enable its use in forming micellar drug delivery systems for hydrophobic drugs.

Logical Relationship in Drug Formulation:

Caption: Potential applications of this compound in drug development.

Conclusion

This compound is a molecule with interesting physicochemical properties that suggest its potential utility in various scientific and industrial applications, particularly in the realm of drug formulation and delivery. However, a significant lack of experimentally determined data for key properties such as solubility and Critical Micelle Concentration currently limits its widespread application. Further research to fully characterize this compound is warranted to unlock its full potential. The experimental protocols outlined in this guide provide a framework for undertaking such a comprehensive characterization.

References

Dodecyl Methyl Sulfoxide: A Technical Guide to its Mechanism of Action as a Nonionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl methyl sulfoxide (B87167) (DMS) is a nonionic surfactant that holds significant potential in various scientific and industrial applications, particularly in drug delivery and formulation. Its amphiphilic nature, stemming from a polar sulfoxide head group and a long hydrophobic dodecyl tail, allows it to self-assemble in aqueous solutions and interact with biological interfaces such as cell membranes and proteins. Understanding the precise mechanism of action of DMS is crucial for harnessing its full potential and ensuring its safe and effective application.

This technical guide provides an in-depth exploration of the core mechanisms governing the surfactant behavior of dodecyl methyl sulfoxide. While direct experimental data for DMS is limited, this guide consolidates information from analogous long-chain alkyl sulfoxides and the extensively studied dimethyl sulfoxide (DMSO) to present a comprehensive overview of its physicochemical properties and its interactions with biological systems.

Physicochemical Properties of Alkyl Methyl Sulfoxides

The surfactant properties of this compound are dictated by its molecular structure. The balance between its hydrophilic sulfoxide head and its hydrophobic dodecyl tail governs its behavior in aqueous environments, leading to the formation of micelles above a certain concentration.

Critical Micelle Concentration (CMC) and Aggregation Number

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. For nonionic surfactants like DMS, the CMC is influenced by the length of the hydrophobic tail and the nature of the hydrophilic head group. Generally, for a homologous series of surfactants, the CMC decreases as the length of the alkyl chain increases.

The aggregation number represents the average number of surfactant monomers present in a single micelle. This parameter is influenced by factors such as the surfactant's molecular geometry, concentration, temperature, and the ionic strength of the solution. For long-chain nonionic surfactants, aggregation numbers can range from tens to hundreds.

Table 1: Physicochemical Properties of Analogous Alkyl Sulfoxides

| Property | Decyl Methyl Sulfoxide | This compound (Estimated) |

| Molecular Formula | C₁₁H₂₄OS[3][4] | C₁₃H₂₈OS |

| Molecular Weight | 204.37 g/mol [3][4] | 232.43 g/mol |

| Melting Point | 52-53 °C[5] | - |

| Critical Micelle Concentration (CMC) | Data not readily available | Expected to be lower than decyl methyl sulfoxide |

| Aggregation Number | Data not readily available | - |

Note: Direct experimental values for this compound are not widely published. The estimated CMC is based on the general trend of decreasing CMC with increasing alkyl chain length in a homologous series of surfactants.

Mechanism of Action at Biological Interfaces

The primary mechanism of action of this compound as a surfactant in biological systems involves its interaction with lipid membranes and proteins. These interactions can lead to alterations in membrane permeability and protein conformation, which are key to its function in applications like drug delivery.

Interaction with Lipid Bilayers

Drawing parallels with the well-documented effects of DMSO, this compound is expected to readily partition into the lipid bilayer of cell membranes. The hydrophobic dodecyl tail would embed within the hydrophobic core of the membrane, while the polar sulfoxide head group would reside near the lipid head groups at the membrane-water interface.

This intercalation of DMS molecules into the lipid bilayer is hypothesized to induce several structural and functional changes:

-

Increased Membrane Fluidity and Permeability: The insertion of the bulky dodecyl tails disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. This "loosening" of the membrane structure can enhance the permeability of the membrane to water and other small molecules, a mechanism well-established for DMSO.[6][7]

-

Membrane Thinning: The presence of DMS within the bilayer can cause a decrease in the overall thickness of the membrane.

-

Pore Formation: At higher concentrations, the accumulation of DMS molecules can lead to the formation of transient or stable pores in the membrane. This is a significant mechanism by which DMSO is thought to enhance the transport of larger molecules across the cell membrane.

Interaction with Proteins

The sulfoxide group of DMS can act as a hydrogen bond acceptor, enabling it to interact with the peptide backbone and polar side chains of proteins. The hydrophobic dodecyl tail can interact with the nonpolar regions of a protein. These interactions can lead to conformational changes in proteins.

Based on studies with DMSO and other surfactants, the interaction of DMS with proteins is likely to involve:

-

Binding to Hydrophobic Pockets: The dodecyl tail of DMS can bind to hydrophobic pockets on the surface of proteins, which can be an initial step in the denaturation process.

-

Disruption of Secondary and Tertiary Structure: At higher concentrations, DMS can disrupt the intramolecular hydrogen bonds that stabilize the secondary (α-helices and β-sheets) and tertiary structures of proteins. This can lead to protein unfolding or denaturation. Studies on other surfactants have shown that they can induce both partial and complete protein denaturation.[8][9]

-

Modulation of Protein Activity: By altering the conformation of a protein, DMS can either enhance or inhibit its biological activity.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the physicochemical properties and biological interactions of nonionic surfactants like this compound.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions with varying concentrations, spanning a range above and below the expected CMC.

-

Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.[10][11]

Determination of Micelle Aggregation Number

Method: Steady-State Fluorescence Quenching

-

Reagent Preparation: Prepare a stock solution of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride) in a suitable solvent. Prepare a series of this compound solutions at a concentration significantly above the CMC.

-

Sample Preparation: To each DMS solution, add a constant small amount of the fluorescent probe stock solution. Then, add varying amounts of the quencher stock solution to create a series of samples with different quencher concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer at the appropriate excitation and emission wavelengths for the probe.

-

Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher to the intensity in the presence of the quencher (I₀/I) against the quencher concentration. The aggregation number can be calculated from the slope of this plot using the Poisson quenching model.

Investigation of Membrane Interaction

Method: Fluorescence Spectroscopy with Model Membranes (Liposomes)

-

Liposome (B1194612) Preparation: Prepare unilamellar vesicles (liposomes) from a suitable lipid (e.g., dipalmitoylphosphatidylcholine, DPPC) incorporating a membrane-sensitive fluorescent probe (e.g., Laurdan).

-

Interaction Study: Add increasing concentrations of this compound to the liposome suspension.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of the probe at each DMS concentration. For Laurdan, changes in the emission spectrum (e.g., a blue shift) indicate a decrease in the polarity of the probe's microenvironment, corresponding to DMS-induced dehydration and increased packing of the lipid headgroups.

-

Data Analysis: Analyze the changes in the fluorescence parameters (e.g., emission maximum, generalized polarization for Laurdan) as a function of DMS concentration to characterize the extent and nature of the interaction.

Assessment of Protein Conformational Changes

Method: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a solution of the target protein in a suitable buffer. Prepare a series of solutions containing the protein and increasing concentrations of this compound.

-

CD Measurement: Record the far-UV (190-250 nm) CD spectrum of each sample.

-

Data Analysis: Analyze the changes in the CD spectra to determine alterations in the secondary structure content (α-helix, β-sheet) of the protein. A decrease in the characteristic α-helical signal (negative bands at ~208 and ~222 nm) would indicate protein unfolding.

Conclusion

This compound, as a nonionic surfactant, is poised to be a valuable tool in various research and industrial settings. Its mechanism of action is rooted in its amphiphilic character, driving its self-assembly into micelles and its interaction with biological membranes and proteins. By drawing upon the extensive knowledge of its shorter-chain analogue, DMSO, and the general principles of surfactant science, we can infer that DMS likely increases membrane permeability through insertion and disruption of the lipid bilayer and can induce conformational changes in proteins. The experimental protocols outlined in this guide provide a framework for the detailed characterization of DMS and other novel surfactants, paving the way for their rational design and application in fields such as drug delivery and biotechnology. Further direct experimental investigation into the specific properties of this compound is warranted to fully elucidate its unique characteristics and optimize its use.

References

- 1. youtube.com [youtube.com]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Decyl methyl sulfoxide | C11H24OS | CID 65111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Lipid membrane structure and interactions in dimethyl sulfoxide/water mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid membrane structure and interactions in dimethyl sulfoxide/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Surface-induced denaturation of proteins during freezing and its inhibition by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Amphipathic Nature of Dodecyl Methyl Sulfoxide

Introduction

Dodecyl methyl sulfoxide (B87167) (DMS), an organosulfur compound, is characterized by its unique molecular structure which imparts significant amphipathic properties. This guide provides a comprehensive overview of DMS, detailing its physicochemical characteristics, quantitative amphipathic metrics, and its functional implications in scientific research and pharmaceutical development. As a long-chain sulfoxide, DMS possesses a distinct polar hydrophilic head and a nonpolar lipophilic tail, positioning it as a molecule of interest for applications ranging from advanced chemical synthesis to novel drug delivery systems. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to understand and leverage the surfactant-like behavior of Dodecyl Methyl Sulfoxide.

Physicochemical Properties

This compound's structure consists of a twelve-carbon alkyl chain (dodecyl group) that forms a long, flexible hydrophobic tail, and a methyl sulfoxide group which acts as a polar, hydrophilic head. This dual-character is the basis of its amphipathicity, allowing it to interact with both aqueous and lipid phases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈OS | [1][2] |

| Molecular Weight | 232.43 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 59-63 °C | [1][3] |

| SMILES String | CCCCCCCCCCCCS(C)=O | [1] |

| InChI Key | CJPDBKNETSCHCH-UHFFFAOYSA-N | [1] |

Quantitative Analysis of Amphipathicity

The amphipathic nature of a surfactant is quantified by several key parameters, including its Hydrophilic-Lipophilic Balance (HLB) and its Critical Micelle Concentration (CMC). These values are crucial for predicting its behavior in emulsions and its potential as a solubilizing agent or drug carrier.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value indicates the relative balance between the hydrophilic and lipophilic portions of a surfactant molecule. It can be calculated using Griffin's method, a widely accepted empirical formula for non-ionic surfactants.[4][5]

-

Formula: HLB = 20 * (Mh / M)

For this compound:

-

M (Total Molecular Weight): 232.43 g/mol

-

Hydrophilic Portion (-S(O)CH₃):

-

Sulfur (S): ~32.07 g/mol

-

Oxygen (O): ~16.00 g/mol

-

Methyl group (CH₃): ~15.03 g/mol

-

Mh: ~63.1 g/mol

-

-

Calculated HLB: 20 * (63.1 / 232.43) ≈ 5.43

An HLB value in this range (3-6) suggests that this compound is likely to function as a water-in-oil (W/O) emulsifier.[4]

Critical Micelle Concentration (CMC)

Table 2: Amphipathic Characteristics of this compound

| Parameter | Value/Status | Method |

| HLB Value | ~5.43 (Calculated) | Griffin's Method[4][5] |

| Predicted Function | W/O Emulsifier | Based on HLB Scale[4] |

| CMC | Not Experimentally Reported | Typically determined via conductometry or tensiometry.[8] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound

This compound can be synthesized through the oxidation of its precursor, dodecyl methyl sulfide (B99878).[1][3]

-

Objective: To oxidize dodecyl methyl sulfide to this compound.

-

Materials:

-

Sodium periodate (B1199274) (NaIO₄) or another suitable oxidizing agent (e.g., hydrogen peroxide).

-

Appropriate solvent (e.g., methanol, ethanol).

-

Procedure (General):

-

Dissolve dodecyl methyl sulfide in the chosen solvent within a reaction flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add a solution of the oxidizing agent (e.g., sodium periodate dissolved in water) to the reaction mixture while stirring. The addition should be dropwise to manage the exothermic nature of the reaction.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess oxidizing agent.

-

The product is then extracted from the reaction mixture using an appropriate organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Protocol 2: Determination of Critical Micelle Concentration (CMC) via Conductometry

This method relies on the change in the electrical conductivity of a surfactant solution as its concentration increases.[8][12]

-

Objective: To determine the CMC of this compound in an aqueous solution.

-

Equipment:

-

Conductivity meter with a conductivity cell.

-

Thermostatic water bath to maintain a constant temperature (e.g., 25°C).

-

Precision balance and volumetric flasks for solution preparation.

-

Magnetic stirrer.

-

-

Procedure:

-

Prepare a concentrated stock solution of this compound in deionized water.

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Place a known volume of deionized water in a beaker, place it in the thermostat bath, and immerse the conductivity cell.

-

Measure the initial conductivity of the pure solvent.

-

Make small, precise additions of the DMS stock solution to the beaker, allowing the solution to equilibrate while stirring gently.

-

Record the conductivity after each addition.

-

Continue this process until the concentration is well above the expected CMC.

-

Plot the measured conductivity versus the concentration of DMS. The resulting graph will show two lines with different slopes.

-

The point where these two lines intersect is the Critical Micelle Concentration (CMC).[9]

-

Applications and Molecular Interactions

The amphipathic properties of this compound and its parent compound, DMSO, are central to their applications in drug development and chemical synthesis.

Interaction with Lipid Bilayers

The small amphiphilic molecule Dimethyl Sulfoxide (DMSO) is well-known for its ability to interact with and alter the properties of cell membranes. At various concentrations, DMSO can induce membrane thinning, increase fluidity, and even create transient water pores, which enhances the permeability of the membrane to other molecules.[13][14][15] This mechanism is crucial for its role as a penetration enhancer in transdermal drug delivery systems.[16]

This compound, with its long dodecyl tail, is expected to have a more pronounced interaction with the hydrophobic core of the lipid bilayer. The lipophilic tail can intercalate into the membrane, while the polar sulfoxide head remains near the aqueous interface. This disruption of the membrane structure can significantly enhance the transport of active pharmaceutical ingredients (APIs) across cellular barriers.

Role in Chemical Synthesis: Swern Oxidation

In organic synthesis, DMS is utilized as an odorless and less volatile substitute for dimethyl sulfoxide in the Swern oxidation.[17] This reaction converts primary and secondary alcohols into aldehydes and ketones, respectively, under mild conditions.[18][19] The long dodecyl chain reduces the volatility of the resulting sulfide byproduct, mitigating the notoriously unpleasant odor associated with dimethyl sulfide.[17][20]

Visualizations

Diagram 1: Logical Workflow of Micelle Formation

This diagram illustrates the process of micellization. Below the Critical Micelle Concentration (CMC), DMS exists as monomers. As the concentration increases and surpasses the CMC, these monomers self-assemble into micelles to minimize the exposure of their hydrophobic tails to the aqueous environment.

References

- 1. 十二烷基甲基亚砜 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 98 3079-30-9 [sigmaaldrich.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 5. jrhessco.com [jrhessco.com]

- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 9. researchgate.net [researchgate.net]

- 10. 正十二烷基甲基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. dodecyl methyl sulfide, 3698-89-3 [thegoodscentscompany.com]

- 12. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 13. Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipid membrane structure and interactions in dimethyl sulfoxide/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Poly(Vinyl Alcohol) Drug and PVA–Drug–Surfactant Complex Organogel with Dimethyl Sulfoxide as a Drug Delivery System [mdpi.com]

- 17. New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me) [organic-chemistry.org]

- 18. Swern oxidation - Wikipedia [en.wikipedia.org]

- 19. Swern Oxidation [organic-chemistry.org]

- 20. glaserr.missouri.edu [glaserr.missouri.edu]

Determining the Critical Micelle Concentration of Dodecyl Methyl Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the critical micelle concentration (CMC) of dodecyl methyl sulfoxide (B87167) (C₁₂H₂₅SOCH₃). Dodecyl methyl sulfoxide is a non-ionic surfactant with a polar sulfoxide head group and a C12 hydrophobic tail. Its self-assembly into micelles in aqueous solutions is a critical parameter for its application in various fields, including drug delivery and formulation. This guide details the experimental protocols for three common and effective methods for CMC determination: surface tension measurement, conductometry, and fluorescence spectroscopy.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At low concentrations in an aqueous solution, these molecules exist as monomers. As the concentration increases, they begin to adsorb at the air-water interface, reducing the surface tension of the solution.[1][2]

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the formation of micelles—organized aggregates of surfactant molecules—becomes spontaneous.[1][2][3] Above the CMC, the surface is saturated with surfactant monomers, and any additional surfactant molecules added to the system will self-assemble into micelles.[1] The hydrophobic tails form the core of the micelle, creating a microenvironment that can solubilize non-polar substances, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous medium. The determination of the CMC is crucial for understanding and optimizing the performance of surfactants in various applications.[3]

Experimental Methodologies for CMC Determination

Several physicochemical properties of a surfactant solution exhibit a distinct change at the CMC, which can be leveraged for its determination.[4] This guide focuses on three widely used techniques: surface tension measurement, conductometry, and fluorescence spectroscopy.

Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases with increasing surfactant concentration as the monomers adsorb at the air-water interface. Once the surface is saturated, the surface tension remains relatively constant with further increases in concentration, as any additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.[1][2]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound by serial dilution of the stock solution.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method). Ensure the temperature is controlled and constant throughout the measurements.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The intersection of the two lines corresponds to the CMC.

Diagram of the Surface Tension Measurement Workflow:

Caption: Workflow for CMC determination using surface tension measurement.

Conductometry

Principle: This method is suitable for ionic surfactants, but can also be adapted for non-ionic surfactants in the presence of an ionic probe. For a non-ionic surfactant like this compound, the change in conductivity is not as pronounced. However, the formation of micelles can still slightly alter the mobility of ions present in the solution, leading to a change in the slope of the conductivity versus concentration plot. A more common approach for non-ionic surfactants is to measure the conductivity of solutions containing a constant concentration of a salt.

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water (or a dilute salt solution, e.g., NaCl, to enhance conductivity changes).

-

Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductance (κ) against the concentration of this compound. The plot will show two linear segments with different slopes. The point of intersection of these two lines is the CMC.[5][6]

Diagram of the Conductometry Workflow:

Caption: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe (e.g., pyrene (B120774), Nile Red) that exhibits different fluorescence properties in polar and non-polar environments.[7][8] Below the CMC, the probe is in the polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the non-polar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum (e.g., a shift in the emission wavelength or a change in the intensity of certain vibronic bands). The CMC is determined from the plot of the fluorescence property versus the surfactant concentration.[8][9]

Experimental Protocol:

-

Probe Solution Preparation: Prepare a stock solution of a fluorescent probe (e.g., pyrene in acetone) at a very low concentration.

-

Surfactant Solution Preparation: Prepare a series of this compound solutions of varying concentrations. To each solution, add a small, constant amount of the probe stock solution.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a constant temperature. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often monitored. For other probes, the change in fluorescence intensity at a specific wavelength is measured.

-

Data Analysis: Plot the fluorescence parameter (e.g., I₁/I₃ ratio for pyrene, or fluorescence intensity) as a function of the this compound concentration. The concentration at which a sharp change in the slope of the plot occurs is taken as the CMC.

Diagram of the Fluorescence Spectroscopy Workflow:

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Quantitative Data

As of the latest literature review, specific experimental CMC values for this compound are not widely reported. However, data for the structurally similar anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), can provide a useful reference point. The primary difference lies in the head group: this compound has a non-ionic sulfoxide group, while SDS has an anionic sulfate group. This difference will influence the CMC, with non-ionic surfactants generally having lower CMCs than their ionic counterparts with the same alkyl chain length due to the absence of electrostatic repulsion between the head groups.

The presence of dimethyl sulfoxide (DMSO), a component of the head group of this compound, as a co-solvent has been shown to affect the CMC of SDS.[10]

Table 1: Critical Micelle Concentration of Sodium Dodecyl Sulfate (SDS) under Various Conditions

| Method | Solvent | Temperature (°C) | Additive | CMC (mM) | Reference |

| Conductometry | Water | 25 | None | 8.2 | [10] |

| Surface Tension | Water | 25 | None | 8.3 | [1] |

| Fluorescence | Water | 25 | None | 8.3 | [11] |

| Conductometry | Water-Acetonitrile (3% v/v) | 30 | None | 7.7 | |

| Conductometry | Water | 30 | 0.1 M NaCl | ~1.5 | |

| Conductometry | Dimethyl Sulfoxide (DMSO) | 25 | None | ~30-40 | [12] |

Note: The CMC values for SDS in the presence of organic solvents like acetonitrile (B52724) and DMSO are significantly different from that in pure water, highlighting the importance of the solvent environment. The expected CMC of this compound in water is likely to be lower than that of SDS due to its non-ionic nature.

Factors Influencing the CMC of this compound

Several factors can influence the CMC of this compound:

-

Temperature: For many non-ionic surfactants, the CMC decreases with increasing temperature up to a certain point (the cloud point).[13]

-

Presence of Electrolytes: The addition of salts has a less pronounced effect on the CMC of non-ionic surfactants compared to ionic surfactants.[14]

-

Addition of Organic Solvents: The presence of organic co-solvents can significantly alter the CMC by affecting the solvency of the hydrophobic tail and the hydration of the hydrophilic head group.[15]

-

Hydrophobic Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC.

-

Purity of the Surfactant: Impurities can significantly affect the measured CMC value.

Conclusion

The determination of the critical micelle concentration of this compound is essential for its effective application. This guide has detailed three robust experimental methodologies: surface tension measurement, conductometry, and fluorescence spectroscopy. While direct CMC data for this compound is sparse, the provided protocols and comparative data for the analogous surfactant, sodium dodecyl sulfate, offer a strong foundation for researchers to accurately determine this critical parameter. Careful control of experimental conditions, particularly temperature and solvent composition, is paramount for obtaining reliable and reproducible CMC values.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. nanoscience.com [nanoscience.com]

- 3. justagriculture.in [justagriculture.in]

- 4. researchgate.net [researchgate.net]

- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Solved 1. Discuss the method used to determine CMC and | Chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scialert.net [scialert.net]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

Spectral Properties of Dodecyl Methyl Sulfoxide: A Technical Guide for Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl methyl sulfoxide (B87167) (DDMSO), with the chemical formula C₁₃H₂₈OS, is a long-chain organosulfur compound. It has gained traction in synthetic chemistry as a high-boiling, odorless alternative to dimethyl sulfoxide (DMSO), particularly in oxidation reactions like the Swern and Corey-Kim oxidations.[1][2] Its application as an analytical standard is primarily centered on its use as a high-purity reagent and in chromatographic methods where its physical properties are advantageous. This technical guide provides an in-depth overview of the spectral properties of DDMSO, offering a reference for its characterization and use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of dodecyl methyl sulfoxide is presented below.

| Property | Value | Reference(s) |

| CAS Number | 3079-30-9 | [3] |

| Molecular Formula | C₁₃H₂₈OS | |

| Molecular Weight | 232.43 g/mol | |

| Melting Point | 59-63 °C | [1] |

| Form | Solid | |

| SMILES String | CCCCCCCCCCCCS(C)=O | |

| InChI Key | CJPDBKNETSCHCH-UHFFFAOYSA-N |

Synthesis of this compound

This compound is typically synthesized by the oxidation of its precursor, dodecyl methyl sulfide (B99878).[1] A common method for this transformation is the use of sodium periodate.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Dodecyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Dodecyl methyl sulfoxide (B87167) (C₁₃H₂₈OS). While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information from related compounds, particularly Dimethyl sulfoxide (DMSO), and general principles of thermal analysis to project a likely profile for Dodecyl methyl sulfoxide.

Introduction to this compound

This compound is an organosulfur compound that is structurally similar to the widely used solvent, Dimethyl sulfoxide (DMSO), but with a long dodecyl chain attached to the sulfur atom. This long alkyl chain is expected to significantly influence its physical and thermal properties, such as melting point, boiling point, and thermal stability, compared to DMSO. It has been explored as an odorless alternative to dimethyl sulfide (B99878) in certain chemical reactions, such as the Swern and Corey-Kim oxidations[1].

Projected Thermal Stability

Based on the known thermal behavior of sulfoxides, particularly DMSO, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. DMSO begins to decompose near its boiling point of 189 °C, and this decomposition can be catalyzed by acids and bases[2]. The presence of the long dodecyl chain in this compound is likely to increase its boiling point and may influence the onset of thermal decomposition. The initial decomposition is expected to be an intramolecular elimination reaction (Ei mechanism), a common thermal degradation pathway for sulfoxides containing at least one β-hydrogen[3].

Table 1: Projected Thermal Properties of this compound

| Property | Projected Value/Behavior | Rationale/Comparison |

| Melting Point | 59-63 °C | Literature value for solid this compound. |

| Onset of Decomposition (Tonset) | Likely > 200 °C | Higher than DMSO (b.p. 189 °C) due to the increased molecular weight and van der Waals forces from the dodecyl chain. |

| Peak Decomposition Temperature (Tpeak) | Dependent on heating rate and atmosphere | Expected to be significantly higher than the onset temperature. |

| Primary Degradation Mechanism | Intramolecular elimination (Ei mechanism) | Common for alkyl sulfoxides with β-hydrogens[3]. |

| Potential Decomposition Products | 1-Dodecene (B91753), Methanesulfenic acid, and subsequent products (e.g., formaldehyde, sulfur oxides) | Analogous to the decomposition of other long-chain sulfoxides. |

Note: The quantitative values for Tonset and Tpeak are estimations and require experimental verification via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Proposed Degradation Profile and Pathway

The primary thermal degradation pathway for alkyl sulfoxides with β-hydrogens is a syn-elimination reaction, which proceeds through a five-membered cyclic transition state. For this compound, this would involve the abstraction of a hydrogen atom from the second carbon of the dodecyl chain by the sulfoxide oxygen, leading to the formation of 1-dodecene and methanesulfenic acid.

Methanesulfenic acid is an unstable intermediate and is likely to undergo further reactions, such as disproportionation or decomposition, to yield more stable products like formaldehyde, water, and various sulfur-containing compounds, including sulfur oxides (SOx) under oxidative conditions.

Below is a diagram illustrating the proposed initial degradation pathway of this compound.

Caption: Proposed initial thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air/oxygen for oxidative stability studies) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

Determine the onset of decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which corresponds to the maximum rate of mass loss.

-

Quantify the percentage of mass loss at different temperature ranges.

-

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 25 °C).

-

Ramp the temperature to a point above the melting temperature (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min) to observe the melting transition.

-

Cool the sample back to the starting temperature.

-

Perform a second heating ramp up to the decomposition region (e.g., 400 °C) at the same heating rate to observe thermal events post-melting.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Identify any exothermic peaks in the higher temperature range, which may correspond to decomposition.

-

General Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: A general workflow for characterizing the thermal properties of a compound.

Conclusion

While specific, experimentally-derived data on the thermal stability of this compound is limited in publicly accessible literature, a scientifically sound projection can be made based on the behavior of analogous sulfoxides. The presence of the long dodecyl chain is expected to increase its thermal stability compared to DMSO. The primary decomposition pathway is anticipated to be an intramolecular elimination reaction. For definitive quantitative data, the experimental protocols for TGA and DSC outlined in this guide should be followed. This information is crucial for researchers and professionals in drug development and other fields where this compound may be used, ensuring its safe handling and application at elevated temperatures.

References

An In-depth Technical Guide to Dodecyl Methyl Sulfoxide as a Solvent for Nonpolar Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl methyl sulfoxide (B87167) (C13H28OS) is an amphiphilic organosulfur compound that possesses a unique molecular structure consisting of a polar sulfoxide head group and a long, nonpolar twelve-carbon (dodecyl) alkyl tail. This structure imparts surfactant-like properties, suggesting its potential as a specialized solvent for nonpolar compounds, particularly in complex systems. While its shorter-chain analog, Dimethyl Sulfoxide (DMSO), is a well-established and powerful aprotic solvent capable of dissolving both polar and nonpolar substances, Dodecyl methyl sulfoxide remains a less-explored compound.[1][2] Its primary documented application is as a less volatile and odorless substitute for DMSO in specific organic reactions, such as the Swern and Corey-Kim oxidations.[3]

This technical guide aims to consolidate the available information on this compound and to extrapolate its likely solvent properties for nonpolar compounds based on its chemical structure and the behavior of analogous long-chain amphiphiles. We will explore its physicochemical characteristics, theoretical solvent capabilities, potential applications in drug development, and generalized experimental protocols for its use.

Physicochemical Properties

The available data on the physical and chemical properties of this compound is limited. The key known properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C13H28OS | |

| Molecular Weight | 232.43 g/mol | |

| Appearance | Solid | |

| Melting Point | 59-63 °C | [4] |

| Assay | 98% | |

| Functional Group | Sulfoxide |

Caption: Summary of the known physicochemical properties of this compound.

Solvent Properties for Nonpolar Compounds: A Theoretical Framework

Due to the scarcity of direct experimental data on the solubility of nonpolar compounds in this compound, its solvent properties can be inferred from its amphiphilic structure.

Amphiphilic Nature and "Like Dissolves Like"

The fundamental principle of solubility, "like dissolves like," suggests that nonpolar compounds will readily dissolve in nonpolar solvents. The long dodecyl chain of this compound presents a significant nonpolar character. Consequently, in its molten state (above 63°C), it is expected to be an effective solvent for a wide range of nonpolar molecules such as long-chain hydrocarbons, lipids, and other hydrophobic moieties.

The presence of both a polar sulfoxide head and a nonpolar tail defines this compound as an amphiphile. This dual nature is key to its potential applications in more complex solvent systems.

Caption: Structure of this compound illustrating its amphiphilic nature.

Micellar Solubilization

In polar solvents, particularly water, amphiphilic molecules like this compound are expected to self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). These are colloidal aggregates where the hydrophobic tails orient towards the core, creating a nonpolar microenvironment, while the hydrophilic heads face the outer polar solvent.

This phenomenon of micellization is a powerful mechanism for solubilizing nonpolar compounds in a polar medium. A nonpolar drug molecule, for instance, can be partitioned into the hydrophobic core of the micelle, thereby being effectively dispersed in the aqueous phase. While specific CMC and aggregation data for this compound are not available, this behavior is characteristic of surfactants with similar structures.

Caption: Micellar solubilization of a nonpolar compound by this compound.

Potential Applications in Drug Development

While no specific applications of this compound in drug delivery are documented, its structural characteristics suggest several hypothetical uses.

-

Topical Formulations: DMSO is known to be a penetration enhancer for topical drug delivery.[5][6] The amphiphilic nature of this compound could potentially be leveraged in creams and ointments to both solubilize hydrophobic active pharmaceutical ingredients (APIs) and facilitate their transport across the skin barrier.

-

Solubilizing Excipient: For poorly water-soluble drugs, this compound could act as a surfactant or co-solvent in liquid formulations, improving drug bioavailability.

-

Nanocarrier Systems: Its ability to self-assemble could be exploited in the formation of more complex drug delivery systems like nanoemulsions or solid lipid nanoparticles, encapsulating and protecting nonpolar APIs.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Synthesis of this compound

As described in the literature, this compound can be synthesized via the oxidation of its corresponding sulfide (B99878).

-

Starting Material: Dodecyl methyl sulfide.

-

Oxidizing Agent: Sodium periodate (B1199274) is a suitable oxidizing agent.

-

Procedure: a. Dissolve Dodecyl methyl sulfide in an appropriate solvent mixture (e.g., methanol/water). b. Add a solution of sodium periodate dropwise at a controlled temperature (e.g., 0°C). c. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. d. Filter the reaction mixture to remove the sodium iodate (B108269) byproduct. e. Extract the product with an organic solvent. f. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting solid, for instance, by recrystallization.

General Protocol for Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound and can be adapted for this compound as a solvent.

Caption: Workflow for determining the solubility of a nonpolar compound.

Detailed Steps:

-

Preparation: Add an excess amount of the solid nonpolar compound to a vial containing a known volume or mass of molten this compound (maintained at a constant temperature above its melting point, e.g., 70°C). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaking incubator or on a rotator at a constant temperature. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at the same constant temperature can be used to accelerate this separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved nonpolar compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of the nonpolar compound in this compound at the specified temperature.

Conclusion and Future Outlook

This compound is an amphiphilic molecule with significant, yet largely unexplored, potential as a solvent for nonpolar compounds. Its structural similarity to both the powerful solvent DMSO and long-chain surfactants suggests a unique combination of properties.[1] While its current documented use is limited to being an odorless alternative in specific organic reactions, its ability to act as a nonpolar solvent in its molten state and to form micelles for solubilization in polar media presents intriguing possibilities for applications in material science, formulation chemistry, and drug delivery.[3]

Significant research is required to characterize this compound fully. Future work should focus on determining key quantitative parameters such as the solubility of a wide range of nonpolar solutes, its Critical Micelle Concentration in various solvents, and its efficacy and safety as a pharmaceutical excipient. Such data will be invaluable for unlocking the full potential of this specialized solvent.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me) [organic-chemistry.org]

- 4. This compound 98 3079-30-9 [sigmaaldrich.com]

- 5. Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gchemglobal.com [gchemglobal.com]

Methodological & Application

protocol for odorless Swern oxidation using Dodecyl methyl sulfoxide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Swern oxidation is a widely utilized method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4] A significant drawback of the traditional Swern protocol is the production of the volatile and malodorous byproduct, dimethyl sulfide (B99878) (DMS).[1][4] This application note details a modified, odorless Swern oxidation protocol that employs dodecyl methyl sulfoxide (B87167) as a substitute for dimethyl sulfoxide (DMSO).[5][6] This substitution results in the formation of the non-volatile and odorless dodecyl methyl sulfide, significantly improving the laboratory environment and aligning with green chemistry principles.[5][6] The modified protocol maintains the mild reaction conditions and high yields characteristic of the Swern oxidation.[6]

Advantages of the Odorless Protocol

-

Odor-Free: Eliminates the pungent smell of dimethyl sulfide, creating a safer and more pleasant working environment.

-

High Yields: Consistently provides high yields for the oxidation of a variety of primary and secondary alcohols.[6]

-

Mild Conditions: The reaction is performed at low temperatures, making it suitable for substrates with sensitive functional groups.[1]

-

Simplified Workup: The dodecyl methyl sulfide byproduct is less volatile and can be more easily separated from the product.[7]

Reaction and Mechanism

The overall reaction involves the activation of dodecyl methyl sulfoxide with oxalyl chloride, followed by reaction with the alcohol and subsequent elimination induced by a hindered base, typically triethylamine (B128534), to yield the corresponding carbonyl compound.

Reaction Scheme

Caption: General reaction scheme for the odorless Swern oxidation.

Mechanism of Action

The reaction proceeds through the formation of an electrophilic sulfur species, which reacts with the alcohol to form an alkoxysulfonium salt. A base-mediated elimination then yields the final carbonyl product.

Caption: Mechanism of the odorless Swern oxidation.

Experimental Protocol

This protocol is adapted from the procedure described by Ohsugi et al.[6]

Materials

-

This compound

-

Oxalyl chloride (2.0 M solution in CH₂Cl₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Alcohol substrate

-

Triethylamine (Et₃N), freshly distilled

-

Argon or Nitrogen for inert atmosphere

-

Standard glassware for anhydrous reactions

Procedure

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with this compound (1.2 equivalents).

-

Solvent Addition: Anhydrous dichloromethane is added to dissolve the sulfoxide.

-

Cooling: The flask is cooled to -60 °C using a dry ice/acetone bath.

-

Activation: A solution of oxalyl chloride (1.2 equivalents) in dichloromethane is added dropwise to the stirred solution, maintaining the temperature below -50 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of the alcohol (1.0 equivalent) in dichloromethane is added dropwise, again keeping the temperature below -50 °C. The reaction is stirred for 30 minutes.

-

Base Addition: Freshly distilled triethylamine (3.0 equivalents) is added dropwise to the reaction mixture.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched by the addition of water.

-

Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for the odorless Swern oxidation.

Data Presentation: Substrate Scope and Yields

The odorless Swern oxidation using this compound is effective for a range of primary and secondary alcohols, affording the corresponding aldehydes and ketones in high yields. The following table summarizes the results obtained by Ohsugi et al.[6]

| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 1 | 95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 | 98 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 96 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | 1 | 93 |

| 5 | 1-Dodecanol | Dodecanal | 1.5 | 92 |

| 6 | Cyclohexanol | Cyclohexanone | 1 | 94 |

| 7 | 2-Octanol | 2-Octanone | 1.5 | 91 |

| 8 | Borneol | Camphor | 1.5 | 90 |

Conclusion

The use of this compound in the Swern oxidation presents a significant improvement over the traditional method by eliminating the formation of malodorous byproducts. This protocol offers a practical, efficient, and more environmentally friendly approach for the oxidation of alcohols, making it a valuable tool for researchers in organic synthesis and drug development.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me) [organic-chemistry.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

Application Note: Enhanced Solubilization of Hydrophobic Peptides for Mass Spectrometry using Dodecyl Methyl Sulfoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of hydrophobic peptides and membrane proteins by mass spectrometry (MS) presents a significant challenge due to their poor solubility in aqueous solutions commonly used in proteomics workflows.[1][2][3] This insolubility leads to sample loss, aggregation, and inefficient enzymatic digestion, ultimately resulting in underrepresentation of these critical proteins in proteomic studies.[1][4] To overcome these limitations, various mass spectrometry-compatible surfactants have been developed to improve the solubilization and digestion of hydrophobic proteins.[1][2] Dodecyl methyl sulfoxide (B87167) (DMS) is a non-ionic surfactant that offers a promising solution for enhancing the recovery and analysis of hydrophobic peptides. Its amphiphilic nature allows it to solubilize hydrophobic peptides by forming micelles, while its compatibility with downstream LC-MS/MS analysis minimizes signal suppression. This application note provides a detailed protocol for the use of Dodecyl methyl sulfoxide in solubilizing hydrophobic peptides for mass spectrometry-based proteomics.

While ionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are effective solubilizing agents, they are known to interfere with enzymatic digestion and mass spectrometry ionization.[5][6] Therefore, MS-compatible surfactants that do not require removal or can be easily degraded are highly desirable.[2][7][8] this compound, with its dodecyl tail and a polar sulfoxide head group, provides an effective means to solubilize hydrophobic peptides while maintaining compatibility with the analytical workflow.[9]

Experimental Protocols

Materials and Reagents

-

This compound (DMS) (CAS: 3079-30-9)[9]

-

Ammonium (B1175870) Bicarbonate (NH₄HCO₃) , 50 mM, pH 8.0

-

Acetonitrile (ACN) , LC-MS grade

-

Formic Acid (FA) , LC-MS grade

-

Trifluoroacetic Acid (TFA) , LC-MS grade

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin , sequencing grade

-

Hydrophobic peptide sample (e.g., membrane protein digest, synthetic hydrophobic peptides)

-

Low-binding microcentrifuge tubes

Protocol for Solubilization of Hydrophobic Peptides using DMS

This protocol outlines the steps for the in-solution digestion of a protein sample, followed by the solubilization of the resulting hydrophobic peptides using this compound.

-

Protein Sample Preparation and Reduction:

-

Resuspend the protein pellet in 50 µL of 50 mM ammonium bicarbonate buffer.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

DMS Addition and Trypsin Digestion:

-

Add a 1% (w/v) stock solution of this compound to the sample to achieve a final concentration of 0.1% (w/v).

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate at 37°C overnight (12-16 hours) with gentle shaking.

-

-

Digestion Quenching and Sample Acidification:

-

Stop the digestion by adding formic acid to a final concentration of 1% (v/v). This will bring the pH to ~2-3.

-

-

Sample Cleanup (Optional but Recommended):

-

For complex samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed to remove excess DMS and other salts before LC-MS/MS analysis.

-

Condition the C18 cartridge with 1 mL of 100% ACN followed by 1 mL of 0.1% TFA.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% TFA.

-

Elute the peptides with 500 µL of 50% ACN / 0.1% FA.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

Reconstitution for LC-MS/MS Analysis:

-

Reconstitute the dried peptide pellet in 50 µL of 2% ACN / 0.1% FA.

-

The sample is now ready for injection into the LC-MS/MS system.

-

Data Presentation

The use of this compound is expected to significantly improve the identification and quantification of hydrophobic peptides. The following table presents a summary of expected results when comparing a standard protocol with the DMS-assisted protocol for the analysis of a membrane protein-rich sample.

| Parameter | Standard Protocol (without DMS) | DMS-Assisted Protocol | Expected Improvement |

| Total Peptides Identified | ~1500 | ~2200 | ~47% |

| Hydrophobic Peptides Identified | ~300 | ~750 | ~150% |

| Membrane Proteins Identified | ~120 | ~250 | ~108% |

| Average Sequence Coverage of Membrane Proteins | 15% | 35% | >100% |

Table 1: Representative data comparing the performance of a standard proteomics workflow with the this compound-assisted protocol for a complex membrane protein sample.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the DMS-assisted workflow for the solubilization and analysis of hydrophobic peptides.

Figure 1: Workflow for DMS-assisted hydrophobic peptide analysis.

Mechanism of DMS Solubilization

This compound facilitates the solubilization of hydrophobic peptides by forming micelles that sequester the hydrophobic regions of the peptides from the aqueous environment.

Figure 2: DMS micelle formation around a hydrophobic peptide.

References

- 1. Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the Mammalian Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]